N'-(4-nitrobenzylidene)isonicotinohydrazide
Description
Properties
IUPAC Name |
N-[(E)-(4-nitrophenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O3/c18-13(11-5-7-14-8-6-11)16-15-9-10-1-3-12(4-2-10)17(19)20/h1-9H,(H,16,18)/b15-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPMEKJZGSAPBE-OQLLNIDSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)C2=CC=NC=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways
Condensation Reactions for N'-(4-nitrobenzylidene)isonicotinohydrazide Formation
The synthesis of this compound is typically achieved through the condensation of isoniazid (B1672263) (isonicotinic acid hydrazide) with 4-nitrobenzaldehyde (B150856). researchgate.netjournalirjpac.com In this reaction, the primary amino group (-NH2) of the isoniazid molecule nucleophilically attacks the carbonyl carbon of the 4-nitrobenzaldehyde, leading to the formation of a Schiff base with the elimination of a water molecule. nih.gov The reaction involves equimolar quantities of the two reactants. researchgate.netjournalirjpac.com
The efficiency and yield of the condensation reaction are highly dependent on the chosen conditions. Researchers have explored various solvents and temperatures to optimize the synthesis.
Commonly, the reaction is carried out by refluxing the reactants for several hours. ptfarm.pl Ethanol (B145695) is a frequently used solvent, often in its absolute form. ptfarm.pl One typical procedure involves dissolving isoniazid and 4-nitrobenzaldehyde in ethanol and refluxing the mixture for 4 to 9 hours. researchgate.netptfarm.pl Methanol has also been successfully employed as a solvent system. nih.gov After the reaction is complete, the mixture is often cooled and poured into ice-cold water to precipitate the product, which is then filtered, dried, and recrystallized from a suitable solvent like absolute ethanol. ptfarm.pl
| Reactants | Solvent | Conditions | Reaction Time | Reference |
|---|---|---|---|---|
| Isoniazid, 4-nitrobenzaldehyde | Ethanol | Reflux | 4 hours | researchgate.net |
| Isoniazid, Substituted Aldehydes | Absolute Ethanol | Reflux | 5-9 hours | ptfarm.pl |
| Isonicotinohydrazide, 2-chloro-5-nitrobenzaldehyde | Methanol | Stirring at Room Temperature | Not Specified (crystals formed over a week) | nih.gov |
To enhance the reaction rate, catalytic amounts of acid are often added to the reaction mixture. Glacial acetic acid is a commonly used homogeneous catalyst that facilitates the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydrazide. ptfarm.plmdpi.com The general procedure involves adding a catalytic amount of glacial acetic acid to the solution of reactants in ethanol before refluxing. ptfarm.pl
Natural acids have also been explored as catalysts in line with green chemistry principles. Lemon juice, for instance, has been successfully used as a natural acid catalyst for the synthesis of nicotinic acid hydrazide Schiff bases, demonstrating the potential for more environmentally benign catalytic systems.
Advanced Synthetic Techniques
To overcome the limitations of conventional methods, such as long reaction times and the use of volatile organic solvents, advanced synthetic techniques have been developed.
Microwave-assisted synthesis has emerged as a powerful tool for accelerating the formation of this compound and related Schiff bases. mdpi.com This technique significantly reduces reaction times and often improves product yields compared to conventional heating methods. scirp.org
In a typical microwave-assisted procedure, the reactants are mixed in a suitable solvent (often a small amount of ethanol) in a microwave-safe vessel and irradiated at a specific temperature and power. mdpi.comajol.info For example, the synthesis of isoniazid Schiff bases has been achieved with reaction times as short as 10 to 20 minutes under microwave irradiation at 85°C, yielding products with an average yield of 98.5%, compared to 95.0% yield from conventional refluxing over 6 to 8 hours. mdpi.com
| Method | Reaction Time | Average Yield |
|---|---|---|
| Conventional (Reflux) | 6-8 hours | 95.0% |
| Microwave-Assisted | 10-20 minutes | 98.5% |
In recent years, there has been a significant push towards developing more environmentally friendly or "green" synthetic methods. These approaches aim to reduce waste, avoid hazardous solvents, and utilize renewable resources. For the synthesis of isonicotinic acid hydrazide derivatives, green routes such as sonication and stirring under aqueous conditions have been explored. researchgate.net These methods can offer high yields and shorter reaction times while avoiding the use of organic solvents. researchgate.net
The use of natural catalysts, such as lemon juice or cashew shell extract, represents another green chemistry approach. nih.gov For example, a series of nicotinic acid hydrazide Schiff bases were synthesized in moderate to good yields by stirring the reactants with lemon juice in ethanol at room temperature for just 15 minutes.
Derivatization Strategies and Analogue Preparation
The isonicotinohydrazide scaffold is a versatile platform for creating a wide range of analogues. The primary strategy for derivatization involves reacting isoniazid with a diverse library of differently substituted aromatic aldehydes and ketones. ptfarm.plresearchgate.net This approach allows for the systematic modification of the molecule's structure, which is crucial for studying structure-activity relationships.
Researchers have synthesized series of (E)-N'-(substituted-benzylidene)isonicotinohydrazide derivatives by coupling isoniazid with aldehydes bearing various substituents on the phenyl ring. ptfarm.plnih.gov These substituents include methoxy, dimethoxy, trimethoxy, hydroxy, and halo groups, among others. ptfarm.plresearchgate.net The general synthetic procedure remains a condensation reaction, typically carried out under reflux in ethanol with a catalytic amount of glacial acetic acid. ptfarm.pl This strategy has led to the creation of large libraries of compounds for biological evaluation. nih.govbenthamscience.com
Synthesis of Substituted N'-(nitrobenzylidene)isonicotinohydrazide Analogues
The general and widely adopted method for synthesizing this compound and its analogues is the acid-catalyzed condensation of isoniazid with an appropriately substituted benzaldehyde. ptfarm.plnih.gov The reaction typically involves refluxing equimolar quantities of the two reactants in an alcoholic solvent, such as ethanol. ptfarm.pljournalirjpac.comresearchgate.net
The fundamental reaction pathway proceeds via the nucleophilic attack of the terminal nitrogen atom of the hydrazide group in isoniazid on the electrophilic carbonyl carbon of the aldehyde. This is followed by a dehydration step, leading to the formation of the characteristic azomethine (-C=N-) group of the hydrazone. The addition of a catalytic amount of a weak acid, like glacial acetic acid, is common to facilitate the reaction. ptfarm.plnih.gov
The reaction can be summarized by the following general scheme: Isoniazid + Substituted Benzaldehyde → Substituted N'-(benzylidene)isonicotinohydrazide + Water
Researchers have synthesized a variety of analogues by modifying the substituents on the benzylidene ring. This allows for the systematic investigation of structure-activity relationships. The specific synthesis of the title compound, this compound, is achieved by reacting isoniazid with 4-nitrobenzaldehyde. journalirjpac.comresearchgate.net The resulting product is typically a crystalline solid, which can be purified by recrystallization from a suitable solvent like absolute ethanol. ptfarm.pl
The table below summarizes the synthesis of various substituted analogues found in the literature.
| Compound Name | Aldehyde Reactant | General Yield | Melting Point (°C) | Appearance |
|---|---|---|---|---|
| This compound | 4-Nitrobenzaldehyde | 89% | 287-289 | Yellow Crystalline Solid |
| (E)-N'-(3,4-dimethoxybenzylidene)isonicotinohydrazide | 3,4-Dimethoxybenzaldehyde | Not Specified | Not Specified | Not Specified |
| (E)-N'-(3,4,5-trimethoxybenzylidene)isonicotinohydrazide | 3,4,5-Trimethoxybenzaldehyde | Not Specified | Not Specified | Not Specified |
| (E)-N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide | 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) | Not Specified | Not Specified | Not Specified |
| N'-(4-methoxybenzylidene)isonicotinohydrazide | 4-Methoxybenzaldehyde (p-Anisaldehyde) | Not Specified | Not Specified | White Crystalline Solid |
This table is interactive. You can sort and filter the data.
Preparation of Related Hydrazone and Schiff Base Structures for Comparative Studies
The preparation of related hydrazone and Schiff base structures follows similar synthetic principles to those described above and is crucial for comparative studies. These studies often aim to understand the influence of different structural features on the compound's properties. The primary precursors are hydrazides and carbonyl compounds (aldehydes or ketones). nih.gov
A variety of hydrazides beyond isoniazid can be used, such as nicotinic, 2-aminobenzoic, or 4-aminobenzoic acid hydrazides. nih.govrsc.org Likewise, the carbonyl component can be varied extensively, including substituted aromatic aldehydes, aliphatic aldehydes, and various ketones. nih.gov
The reaction conditions are generally straightforward, often involving refluxing the hydrazide and the carbonyl compound in a 1:1 molar ratio in an alcoholic solvent for a few hours. nih.govsdiarticle3.com In many cases, the resulting Schiff base precipitates from the reaction mixture upon cooling and can be isolated by simple filtration, often yielding a product of high purity. nih.gov
Alternative, more environmentally friendly synthetic methods have also been explored, including:
Mechanosynthesis: This solvent-free approach involves grinding the solid reactants together, sometimes with a liquid-assisted grinding agent. nih.govrsc.org
Solid-state melt reactions: This method involves heating a mixture of the solid reactants above their melting points to initiate the reaction without a solvent. nih.govrsc.org
These varied synthetic approaches allow for the creation of a large library of hydrazone and Schiff base compounds. For instance, researchers have prepared hydrazones by condensing isoniazid with carbonyl precursors like long-chain aliphatic aldehydes, cinnamaldehydes, and various aryl alkyl ketones to explore how lipophilicity and electronic effects influence biological activity. nih.gov Similarly, reacting isoniazid or other hydrazides with dihydroxybenzaldehydes provides another set of compounds for comparative analysis. nih.govrsc.org The synthesis of these diverse structures is fundamental to understanding the broader chemical space of isonicotinohydrazide derivatives.
Structural Characterization and Elucidation
Spectroscopic Analysis for Structural Assignment
Spectroscopic methodologies are fundamental in elucidating the molecular structure of N'-(4-nitrobenzylidene)isonicotinohydrazide, offering insights into its functional groups, proton and carbon environments, electronic transitions, and molecular weight.
Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes
Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in this compound. The IR spectrum of this compound displays several key absorption bands that confirm its structural integrity. A notable band is observed in the region of 3409 cm⁻¹, which is attributed to the stretching vibration of the N-H group within the hydrazide moiety. rsc.org The presence of a strong absorption peak around 1685 cm⁻¹ is characteristic of the carbonyl (C=O) stretching vibration of the amide group. rsc.org Furthermore, the stretching vibration of the azomethine group (C=N), a hallmark of Schiff bases, is identified by a band appearing at approximately 1562 cm⁻¹. rsc.org
The aromatic C-H stretching vibrations of the pyridine (B92270) and benzene (B151609) rings are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations are found below this value. vscht.cz The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, a key feature of the 4-nitrobenzylidene moiety, give rise to strong absorptions in the regions of 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively. Other significant vibrational modes include in-plane and out-of-plane bending vibrations of the various C-H and N-H bonds, as well as skeletal vibrations of the aromatic rings, which contribute to the complex fingerprint region of the spectrum.
Interactive Table: Key IR Vibrational Modes of this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Reference |
| ~3409 | N-H stretching | Amide (Hydrazide) | rsc.org |
| >3000 | Aromatic C-H stretching | Pyridine, Benzene | vscht.cz |
| ~1685 | C=O stretching | Amide (Hydrazide) | rsc.org |
| ~1562 | C=N stretching | Azomethine | rsc.org |
| 1550-1500 | Asymmetric NO₂ stretching | Nitro | |
| 1350-1300 | Symmetric NO₂ stretching | Nitro |
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
In the ¹H NMR spectrum of this compound, recorded in a solvent such as DMSO-d₆, the amide proton (N-H) is expected to appear as a singlet at a downfield chemical shift, typically above δ 11.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The proton of the azomethine group (-CH=N-) would also resonate as a singlet in the range of δ 8.0-9.0 ppm. The aromatic protons of the 4-nitrophenyl and isonicotinoyl moieties will exhibit complex multiplet patterns in the downfield region, generally between δ 7.0 and δ 9.0 ppm. The protons of the pyridine ring are typically observed at lower field due to the electron-withdrawing effect of the nitrogen atom.
The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. The carbonyl carbon of the amide group is expected to resonate at a significantly downfield position, typically in the range of δ 160-170 ppm. The carbon atom of the azomethine group (-CH=N-) would appear around δ 140-150 ppm. The aromatic carbons will show a series of signals in the δ 110-160 ppm region. The carbon atom attached to the nitro group in the 4-nitrophenyl ring is expected to be deshielded and resonate at a lower field compared to the other aromatic carbons.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound in DMSO-d₆
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |
| ¹H | Amide (N-H) | > 11.0 (s) |
| ¹H | Azomethine (-CH=N-) | 8.0 - 9.0 (s) |
| ¹H | Aromatic (Pyridine, Benzene) | 7.0 - 9.0 (m) |
| ¹³C | Carbonyl (C=O) | 160 - 170 |
| ¹³C | Azomethine (C=N) | 140 - 150 |
| ¹³C | Aromatic (Pyridine, Benzene) | 110 - 160 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the molecule and identify its chromophoric systems. The UV-Vis spectrum of this compound is characterized by absorption bands corresponding to π → π* and n → π* electronic transitions. williams.edunih.gov
The extensive conjugation involving the 4-nitrophenyl ring, the azomethine group, the carbonyl group, and the pyridine ring constitutes a significant chromophore. This extended π-system gives rise to intense π → π* transitions, typically observed at shorter wavelengths (higher energy). The presence of heteroatoms with lone pairs of electrons, such as the nitrogen and oxygen atoms in the hydrazide and nitro groups, allows for lower energy n → π* transitions, which are generally of lower intensity and appear at longer wavelengths. The solvent can influence the position of these absorption maxima; polar solvents can cause a blue shift (hypsochromic shift) for n → π* transitions and a red shift (bathochromic shift) for π → π* transitions. biointerfaceresearch.com
Interactive Table: Expected Electronic Transitions for this compound
| Transition Type | Chromophore | Expected Wavelength Region |
| π → π | Conjugated system (aromatic rings, C=N, C=O) | Shorter wavelength (UV) |
| n → π | C=O, C=N, NO₂ groups (lone pair electrons) | Longer wavelength (UV-Vis) |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Elucidation
Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound and for elucidating its fragmentation pathways, which provides further structural evidence. The molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound.
Interactive Table: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value (Predicted) | Fragment Ion Structure |
| 270 | [M]⁺ (Molecular Ion) |
| 122 | [C₆H₄N₂O]⁺ (Isonicotinoyl cation) |
| 148 | [C₇H₅N₂O₂]⁺ (4-nitrobenzylidene imine cation) |
| 106 | [C₆H₄NO]⁺ (Fragment from isonicotinoyl moiety) |
| 121 | [C₇H₅NO₂]⁺ (Fragment from 4-nitrobenzylidene moiety) |
| 224 | [M - NO₂]⁺ |
X-ray Crystallography for Solid-State Structure Determination
Single Crystal X-ray Diffraction Analysis for Molecular Geometry
The central hydrazide fragment (-CO-NH-N=CH-) is likely to be nearly planar. The dihedral angle between the pyridine ring and the 4-nitrophenyl ring will be influenced by steric hindrance and crystal packing forces, leading to a non-coplanar arrangement of the two aromatic systems. nih.gov Bond lengths within the molecule are expected to be in agreement with standard values for similar structures. For instance, the C=O bond of the amide will be around 1.23 Å, the C=N bond of the azomethine group approximately 1.28 Å, and the N-N single bond of the hydrazide around 1.37 Å. The geometry around the nitrogen and carbon atoms of the amide and azomethine groups will be trigonal planar, consistent with sp² hybridization. Intermolecular interactions, such as hydrogen bonding involving the N-H group of the hydrazide and the oxygen atoms of the carbonyl and nitro groups, are expected to play a significant role in the crystal packing.
Interactive Table: Predicted Molecular Geometry Parameters for this compound
| Parameter | Predicted Value / Conformation | Basis | Reference |
| Stereochemistry | E configuration about C=N | Steric stability | nih.gov |
| Conformation | Non-coplanar aromatic rings | Steric hindrance and packing effects | nih.gov |
| Bond Length C=O | ~1.23 Å | Data from similar hydrazone structures | |
| Bond Length C=N | ~1.28 Å | Data from similar hydrazone structures | |
| Bond Length N-N | ~1.37 Å | Data from similar hydrazone structures | |
| Crystal Packing | Intermolecular hydrogen bonding | Presence of N-H, C=O, and NO₂ groups |
Crystal Packing Analysis and Unit Cell Parameters
The crystal packing in isonicotinohydrazide derivatives is a key factor in determining their physical properties. For analogous compounds, crystallographic data reveals common crystal systems and space groups. For instance, the related compound N'-(4-Bromobenzylidene)isonicotinohydrazide crystallizes in a monoclinic system with the space group P21/c. nih.gov Another derivative, (E)-N′-(4-Isopropylbenzylidene)isonicotinohydrazide monohydrate, is found to crystallize in the orthorhombic space group Pca21. nih.gov The unit cell parameters for these related structures are detailed in the table below, providing a predictive framework for this compound.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) |
| N'-(4-Bromobenzylidene)isonicotinohydrazide nih.gov | Monoclinic | P21/c | 18.715(9) | 6.517(3) | 10.126(5) | 95.512(9) | 1229.3(11) |
| (E)-N′-(4-Isopropylbenzylidene)isonicotinohydrazide nih.gov | Orthorhombic | Pca21 | 7.7503(2) | 11.7894(3) | 17.2820(4) | 90 | 1579.08(7) |
This table presents data from closely related compounds to illustrate typical unit cell parameters for isonicotinohydrazide derivatives.
Advanced Structural and Intermolecular Interaction Studies
Hirshfeld Surface Analysis for Detailed Intermolecular Contacts
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. While a specific Hirshfeld analysis for this compound is not available, studies on related compounds, such as certain salts of isoniazid (B1672263), have utilized this method to highlight and quantify the contributions of various interactions. rsc.org This analysis allows for the detailed examination of close contacts between atoms, providing a deeper understanding of the forces that stabilize the crystal structure.
Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks
Hydrogen bonds are expected to play a crucial role in the crystal structure of this compound. The presence of the amide group (N-H) and the carbonyl group (C=O), as well as the pyridine nitrogen, provides sites for hydrogen bond donation and acceptance. In related structures, intermolecular N—H⋯O and C—H⋯O hydrogen bonds are commonly observed, leading to the formation of extensive networks that stabilize the crystal packing. nih.gov For example, in (E)-N′-(4-Isopropylbenzylidene)isonicotinohydrazide monohydrate, molecules are connected via N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds, creating a three-dimensional network. nih.gov
Analysis of π-π Stacking and Other Aromatic Interactions
Aromatic interactions, particularly π-π stacking, are significant in the crystal packing of compounds containing multiple aromatic rings. The presence of the electron-deficient nitro group in the 4-nitrophenyl ring and the pyridine ring suggests the potential for strong π-π stacking interactions. nih.gov Studies on isomeric nitrobenzylidene-iodoanilines have shown that π-π stacking interactions, in conjunction with other weak interactions like C-H⋯O and iodo⋯nitro contacts, can dictate the formation of molecular sheets and more complex three-dimensional structures. nih.govdoi.org
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used for its balance of accuracy and computational cost. For molecules like N'-(4-nitrobenzylidene)isonicotinohydrazide, DFT calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311G, to predict its properties.
Geometry Optimization and Energetic Stability Analysis
Geometry optimization is a fundamental computational step to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. This process would yield key data on bond lengths, bond angles, and dihedral angles. For isonicotinohydrazide derivatives, studies on similar compounds have shown that the molecule generally adopts a stable, planar E-configuration around the C=N double bond. The energetic stability is confirmed by finding a true minimum on the potential energy surface, characterized by the absence of imaginary vibrational frequencies.
Vibrational Frequency Calculations for Spectroscopic Correlation
Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These theoretical spectra are crucial for assigning the vibrational modes observed in experimental FTIR and FT-Raman spectroscopy. For this compound, key vibrational modes would include the C=O stretching of the amide group, the C=N stretching of the imine, the symmetric and asymmetric stretching of the nitro (NO₂) group, and various vibrations associated with the pyridine (B92270) and benzene (B151609) rings. A scaling factor is often applied to the calculated frequencies to better match experimental values.
Electronic Structure Analysis (HOMO-LUMO Energies, Electrostatic Potential Surfaces)
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. A smaller gap generally implies higher reactivity.
The Molecular Electrostatic Potential (MEP) surface is another vital tool that maps the electrostatic potential onto the electron density surface. It allows for the visualization of the charge distribution and the prediction of reactive sites for electrophilic and nucleophilic attacks. For this molecule, negative potential (red regions) would be expected around the electronegative oxygen and nitrogen atoms, particularly the nitro and carbonyl oxygens, indicating sites for electrophilic attack. Positive potential (blue regions) would be located around the hydrogen atoms.
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transition Predictions
TD-DFT is the method of choice for calculating the electronic excited states of molecules. It is used to predict the ultraviolet-visible (UV-Vis) absorption spectrum by calculating the energies of electronic transitions from the ground state to various excited states, along with their corresponding oscillator strengths. The analysis would identify the nature of these transitions, such as n → π* or π → π*, which are characteristic of the chromophores present in this compound.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. This approach provides a dynamic picture of molecular behavior that is not captured by static quantum chemical calculations.
Simulation of Solvent Effects on Molecular Conformation and Stability
The influence of solvents on the three-dimensional structure (conformation) and stability of a molecule is critical for understanding its behavior in a biological environment. While specific molecular dynamics (MD) simulations for this compound are not extensively detailed in publicly available literature, the computational methodologies to perform such an analysis are well-established.
These simulations typically employ either implicit or explicit solvent models. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant, offering a computationally efficient way to estimate solvation effects. Explicit solvent models, used in MD simulations, surround the solute molecule with a large number of individual solvent molecules (e.g., water), providing a more realistic and dynamic representation of solute-solvent interactions at the cost of higher computational demand. nih.govrsc.orgmdpi.com
For a molecule like this compound, simulations would likely reveal how polar solvents interact with the nitro group, the hydrazide linkage, and the pyridine ring. These interactions influence the rotational freedom around single bonds, potentially favoring certain conformations that might be more or less active biologically. Theoretical calculations on related isonicotinohydrazide derivatives have been performed to determine minimum energy conformers, often predicting that the keto form is the most stable. nih.gov Such studies provide foundational knowledge for understanding how the molecule adopts its most stable shape, which is a precursor to simulating its dynamic behavior in different solvents. nih.gov
Chemical Kinetics and Photochemical Stability Modeling
Computational chemistry can also be used to model the reactivity and stability of molecules, such as their susceptibility to breakdown by water (hydrolysis) or light (photolysis).
The hydrazone linkage (C=N-NH) in this compound can be susceptible to hydrolysis, which would break the molecule down into isonicotinohydrazide and 4-nitrobenzaldehyde (B150856). The rate of this breakdown is highly dependent on pH. Hydrazone hydrolysis is generally catalyzed by acid. acs.orgnih.gov
While specific computational studies on the hydrolysis of this compound are scarce, the general mechanism has been investigated for other hydrazones using Density Functional Theory (DFT). acs.org These studies model the reaction pathway, which typically involves two main steps:
Nucleophilic Attack: A water molecule attacks the carbon atom of the C=N double bond. This step is often facilitated by the protonation of a nitrogen atom in the hydrazone, making the carbon more electrophilic. acs.orgljmu.ac.uk
Intermediate Decomposition: This initial attack forms an unstable tetrahedral intermediate (a carbinolamine), which then breaks down to release the constituent hydrazine (B178648) and aldehyde/ketone. acs.org
Computational models can calculate the energy barriers (activation energies) for each step in the mechanism. ljmu.ac.uk These energy values can then be used in transition state theory to estimate the theoretical reaction rate constants. Such studies confirm that the rate-limiting step at neutral pH is often the breakdown of the carbinolamine intermediate. nih.gov The presence of the electron-withdrawing nitro group on the phenyl ring would likely influence the electronic properties of the C=N bond, affecting its susceptibility to hydrolysis, a factor that could be precisely quantified through dedicated computational analysis.
Regarding photochemical stability, the nitrobenzylidene moiety suggests potential photosensitivity. Computational studies on related nitroaromatic compounds, like nitrobenzene (B124822), have been used to model their photodegradation pathways. nih.gov These models investigate how the molecule absorbs UV light and the subsequent chemical reactions, such as the attack by hydroxyl radicals, that can lead to its decomposition. nih.gov DFT-based calculations can also predict the efficiency of photochemical release of leaving groups from o-nitrobenzyl compounds, a related area of study. nih.govresearchgate.net
Theoretical Prediction of Photochemical Degradation Pathways and Stability
Theoretical and computational chemistry investigations offer a powerful lens through which the photochemical behavior of this compound can be predicted. In the absence of direct experimental photodegradation studies on this specific molecule, theoretical modeling allows for the elucidation of potential degradation pathways and an assessment of its photostability. These predictions are founded on the well-established photochemical reactivity of its constituent functional moieties: the nitroaromatic group and the isonicotinohydrazide core, which includes a hydrazone linkage.
The photochemical fate of this compound is likely dictated by the interplay of several possible reaction channels upon absorption of ultraviolet or visible light. Computational studies on structurally similar molecules, particularly nitroaromatic compounds and hydrazones, provide a framework for understanding these potential pathways. The primary photochemical processes anticipated for this compound include E/Z isomerization, photoreduction of the nitro group, and potential intramolecular rearrangements.
Predicted Photochemical Reaction Pathways
The absorption of light by this compound would promote the molecule to an electronically excited state. From this excited state, several deactivation pathways can be envisioned, leading to either the regeneration of the parent molecule or the formation of various photoproducts.
Another significant pathway is anticipated to involve the nitroaromatic moiety. Nitroaromatic compounds are known to undergo photoreduction in the presence of a hydrogen donor. rsc.orgnih.govrsc.org In the excited state, the nitro group can abstract a hydrogen atom, either from the solvent or intramolecularly, to initiate a series of reduction steps. This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. The presence of the hydrazide group in this compound could potentially serve as an internal hydrogen donor, facilitating such intramolecular reactions.
Furthermore, excited nitroaromatic compounds are known to have efficient intersystem crossing to triplet states. rsc.orgnih.govchemrxiv.org These triplet species can have different reactivity compared to the singlet excited states and may open up additional degradation pathways. The solvent environment and pH are also expected to play a crucial role in the photochemical behavior, as they can influence the nature of the excited states and the feasibility of proton or hydrogen transfer steps. rsc.orgacs.org
While some nitroaromatic compounds are known to be resistant to photodegradation due to efficient excited-state relaxation mechanisms, the complex interplay of functional groups in this compound could lead to a variety of outcomes. acs.orgpnas.org
The following table summarizes the plausible initial photochemical degradation pathways for this compound based on theoretical considerations of its structural components.
| Pathway | Description | Potential Intermediates/Products | Relevant Structural Moiety |
| E/Z Isomerization | Reversible rotation around the C=N double bond following photoexcitation. This is a common deactivation pathway for hydrazones. | (E)-N'-(4-nitrobenzylidene)isonicotinohydrazide | Hydrazone Linkage |
| Photoreduction of Nitro Group | Stepwise reduction of the nitro group, potentially involving hydrogen abstraction from the solvent or intramolecularly. | 4-nitrosobenzylidene, 4-hydroxylaminobenzylidene, and 4-aminobenzylidene derivatives | Nitroaromatic Ring |
| Intramolecular Cyclization | Potential for the excited nitro group to interact with the hydrazone moiety, leading to cyclization products. | Benzisoxazoline or similar heterocyclic structures | Nitroaromatic Ring and Hydrazone Linkage |
| Photo-hydrolysis | Cleavage of the hydrazone bond upon photoexcitation in an aqueous environment. | Isonicotinohydrazide and 4-nitrobenzaldehyde | Hydrazone Linkage |
Computational Modeling of Stability
To quantitatively assess the photostability and predict the most likely degradation pathways, several computational techniques can be employed. Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are powerful tools for studying the electronic structure and excited-state properties of molecules.
By calculating the vertical excitation energies and oscillator strengths, the UV-Vis absorption spectrum can be simulated, identifying the electronic transitions that are most likely to be induced by solar radiation. The nature of these transitions (e.g., n→π* or π→π*) can provide insights into the subsequent photochemical reactivity.
Furthermore, mapping the potential energy surfaces of the ground and excited states can help to identify the reaction coordinates for different degradation pathways. The calculation of energy barriers for various isomerization and degradation reactions can reveal the kinetically most favorable routes. For instance, the energy barrier for the rotation around the C=N bond can be compared with the barriers for hydrogen abstraction by the excited nitro group.
| Computational Parameter | Significance in Photochemical Prediction | Hypothetical Finding for this compound |
| Absorption Maximum (λmax) | Indicates the wavelength of light the molecule is most likely to absorb, initiating photochemical processes. | Predicted to be in the UV-A or near-visible region due to the extended conjugation. |
| Excited State Lifetimes | Longer lifetimes may allow for more time for chemical reactions to occur from the excited state. | The presence of the nitro group may lead to fast intersystem crossing, populating triplet states with longer lifetimes. |
| Energy Barrier for E/Z Isomerization | A low energy barrier would suggest that this is a facile and likely deactivation pathway. | Expected to be a relatively low-energy process, making it a competitive pathway. |
| Reaction Enthalpy for Nitro Group Reduction | The thermodynamics of the reduction process can indicate its feasibility. | The initial hydrogen abstraction step is likely to be the rate-determining step with a significant energy barrier. |
Coordination Chemistry of N 4 Nitrobenzylidene Isonicotinohydrazide As a Ligand
Synthesis and Characterization of Metal Complexes
Metal complexes of N'-(4-nitrobenzylidene)isonicotinohydrazide (L) with divalent transition metal ions such as copper (Cu(II)), cadmium (Cd(II)), nickel (Ni(II)), and cobalt (Co(II)) have been successfully synthesized. researchgate.netjournalirjpac.com The general method of synthesis involves the reaction of the Schiff base ligand with the corresponding metal salts in an equimolar or specific stoichiometric ratio. researchgate.netamazonaws.com Typically, a hot ethanolic or methanolic solution of the ligand is mixed with a solution of the metal salt (e.g., nitrates, sulfates, or acetates). researchgate.netresearchgate.net The resulting mixture is then refluxed for several hours, during which the colored metal complex precipitates. researchgate.netsciensage.info The solid product is subsequently isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried. sciensage.info The resulting complexes are generally colored, crystalline solids and are often soluble in polar organic solvents like DMSO. researchgate.net
Table 1: Physical Properties of this compound and its Metal Complexes
| Compound | Formula | Color | M.P. (°C) | Yield (%) |
| Ligand (L) | C₁₃H₁₀N₄O₃ | Yellow | 287-289 | 89 |
| [Cu(L)₂] | [Cu(C₁₃H₉N₄O₃)₂] | Greenish-Yellow | >300 | 79 |
| [Cd(L)₂] | [Cd(C₁₃H₉N₄O₃)₂] | Yellow | >300 | 85 |
| [Ni(L)₂] | [Ni(C₁₃H₉N₄O₃)₂] | Green | >300 | 76 |
| [Co(L)₂] | [Co(C₁₃H₉N₄O₃)₂] | Brown | >300 | 81 |
Note: Data compiled from multiple sources. researchgate.net
The stoichiometry of the metal complexes is commonly determined through elemental analysis (CHN) and metal content analysis. researchgate.netnih.gov For the complexes of this compound with Cu(II), Cd(II), Ni(II), and Co(II), studies have indicated the formation of complexes with a 1:2 metal-to-ligand ratio, leading to the general formula [M(L)₂]. researchgate.netamazonaws.com Molar conductivity measurements of these complexes in solvents like DMSO show low values, suggesting their non-electrolytic nature. researchgate.net
The coordination geometries of these complexes are proposed based on a combination of spectroscopic and magnetic susceptibility data. researchgate.net For the [Ni(L)₂], [Co(L)₂], and [Cu(L)₂] complexes, magnetic moment data and UV-Vis spectra are indicative of a tetrahedral geometry around the central metal ion. amazonaws.com The Cd(II) complex, [Cd(L)₂], is diamagnetic and is also proposed to have a tetrahedral structure. amazonaws.com
Ligand Binding Modes and Donor Atom Preferences
This compound acts as a bidentate ligand, coordinating to the central metal ion through two specific donor atoms. researchgate.netamazonaws.com Spectroscopic analyses confirm that the ligand establishes coordination bonds utilizing the nitrogen atom of the azomethine group (-CH=N-) and the oxygen atom of the carbonyl group (-C=O) of the hydrazide moiety. researchgate.netjournalirjpac.comamazonaws.com This chelation forms a stable five-membered ring structure involving the metal ion, which is a common feature in complexes of hydrazone-based ligands.
Spectroscopic methods provide direct evidence for the coordination of the ligand to the metal ions. rjwave.org Fourier-transform infrared (FTIR) and UV-Visible (UV-Vis) spectroscopy are particularly informative in elucidating the metal-ligand bonding. researchgate.netamazonaws.com
FTIR Spectroscopy: A comparison of the FTIR spectra of the free ligand with its metal complexes reveals significant shifts in the characteristic vibrational bands of the coordinating groups. researchgate.net The strong band observed around 1685 cm⁻¹ in the free ligand, attributed to the ν(C=O) stretching vibration, shifts to a lower frequency in the spectra of the complexes. researchgate.net This shift indicates a weakening of the C=O bond upon coordination of the carbonyl oxygen to the metal ion. researchgate.net Similarly, the band corresponding to the ν(C=N) stretching of the azomethine group, found at approximately 1562 cm⁻¹ in the free ligand, is also shifted upon complexation, confirming the involvement of the azomethine nitrogen in bonding. researchgate.net Furthermore, the appearance of new, non-ligand bands in the far-infrared region of the complexes' spectra can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of the formation of metal-ligand bonds.
Table 2: Key FTIR Spectral Data (cm⁻¹) for the Ligand and its Complexes
| Compound | ν(C=O) | ν(C=N) |
| Ligand (L) | 1685 | 1562 |
| [Cu(L)₂] | 1630 | 1550 |
| [Cd(L)₂] | 1635 | 1552 |
| [Ni(L)₂] | 1625 | 1545 |
| [Co(L)₂] | 1628 | 1548 |
Note: Data compiled from multiple sources. researchgate.net
UV-Vis Spectroscopy: The electronic absorption spectra of the ligand and its complexes provide insights into their electronic structure. The spectrum of the free ligand in DMSO typically exhibits high-intensity absorption bands in the ultraviolet region, which are assigned to π → π* and n → π* electronic transitions within the aromatic rings and the C=N chromophore. researchgate.net Upon complexation, these bands may shift in wavelength and intensity (a chromic shift), indicating the interaction of the ligand's electronic system with the metal ion. researchgate.net More importantly, the spectra of the transition metal complexes often show new, weaker absorption bands in the visible region. researchgate.netamazonaws.com These bands are attributed to d-d electronic transitions within the metal d-orbitals, the energies of which are sensitive to the coordination geometry around the metal ion. researchgate.net The position and number of these d-d bands are used to support the proposed geometries for the complexes. amazonaws.com
Electronic and Magnetic Properties of Metal Complexes
The electronic and magnetic properties of the complexes are primarily dictated by the nature of the central metal ion and its coordination environment. berkeley.edu Magnetic susceptibility measurements at room temperature provide valuable information about the number of unpaired electrons in the metal center, which in turn helps in determining the geometry of the complex. researchgate.netamazonaws.com
The Cu(II) complex, [Cu(L)₂], exhibits a magnetic moment of approximately 1.84 B.M., which is consistent with the presence of one unpaired electron in a d⁹ system, supporting a tetrahedral geometry. amazonaws.com The Ni(II) complex, [Ni(L)₂], has a magnetic moment of around 2.90 B.M., a value typical for high-spin Ni(II) (d⁸) in a tetrahedral environment with two unpaired electrons. amazonaws.com The Co(II) complex, [Co(L)₂], displays a magnetic moment of about 3.94 B.M., which corresponds to the three unpaired electrons of a high-spin Co(II) (d⁷) ion in a tetrahedral field. amazonaws.com As expected for a d¹⁰ ion, the Cd(II) complex is diamagnetic. amazonaws.com These magnetic properties, in conjunction with the electronic spectra, are crucial for the comprehensive characterization of the coordination compounds. researchgate.netamazonaws.com
Table 3: Magnetic Moment Data for the Metal Complexes
| Complex | Magnetic Moment (μeff, B.M.) | Proposed Geometry |
| [Cu(L)₂] | 1.84 | Tetrahedral |
| [Cd(L)₂] | Diamagnetic | Tetrahedral |
| [Ni(L)₂] | 2.90 | Tetrahedral |
| [Co(L)₂] | 3.94 | Tetrahedral |
Note: Data compiled from multiple sources. amazonaws.com
Analysis of Electronic Absorption Spectra of Complexes
The electronic absorption spectra of this compound and its metal complexes, typically recorded in DMSO or DMF solutions, offer valuable information about their electronic structure. The spectrum of the free ligand displays intense absorption bands in the ultraviolet region, which are attributed to π→π* and n→π* transitions within the aromatic rings and the C=N and C=O chromophores. researchgate.netamazonaws.com
Upon complexation with metal ions such as Cu(II), Ni(II), Co(II), and Cd(II), significant changes in the electronic spectra are observed. researchgate.netresearchgate.net The intra-ligand transition bands often shift to either longer (bathochromic) or shorter (hypsochromic) wavelengths, confirming the coordination of the ligand to the metal center. amazonaws.com This coordination occurs through the azomethine nitrogen and the carbonyl oxygen atoms. researchgate.netjournalirjpac.com
In addition to the shifted ligand bands, new bands may appear in the visible region for complexes with d-block metals. These new, typically weaker, absorptions are assigned to d-d electronic transitions within the metal ion's d-orbitals. The position and intensity of these bands are indicative of the coordination geometry around the metal ion (e.g., octahedral or square planar). illinois.edunih.gov Furthermore, intense ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands can also be observed, which are characteristic of the interaction between the metal and the ligand. amazonaws.comscialert.net
Table 1: Electronic Absorption Spectral Data for this compound (L) and its Metal Complexes
| Compound | λmax (nm) | Assignment | Reference |
|---|---|---|---|
| L | 270, 325 | π→π, n→π | researchgate.net |
| [Co(L)2] | 273, 330, 485 | π→π, n→π, d-d | researchgate.net |
| [Ni(L)2] | 268, 332, 420 | π→π, n→π, d-d | researchgate.net |
| [Cu(L)2] | 275, 335, 450 | π→π, n→π, d-d | researchgate.net |
| [Cd(L)2] | 271, 328 | π→π, n→π (Charge Transfer) | researchgate.net |
Magnetic Moment Analysis for Determining Spin States and Geometry
Magnetic moment measurements at room temperature are a crucial tool for investigating the electronic configuration of the central metal ion in complexes of this compound. journalirjpac.com The effective magnetic moment (μ_eff), measured in Bohr Magnetons (B.M.), helps determine the number of unpaired electrons, which in turn provides insight into the spin state (high-spin or low-spin) and the coordination geometry of the complex. fizika.silibretexts.orgwikipedia.org
For instance, the Cu(II) complex of this compound exhibits a magnetic moment value of approximately 1.83 B.M., which is consistent with the presence of one unpaired electron in a d⁹ system, suggesting a square planar geometry. amazonaws.com The Ni(II) complex is reported to be diamagnetic or have a very low magnetic moment (e.g., 1.31 B.M.), indicating a d⁸ configuration with no unpaired electrons, which is characteristic of a square planar geometry. amazonaws.com In contrast, the Co(II) complex shows a higher magnetic moment, consistent with the presence of unpaired electrons in a high-spin configuration, often suggesting an octahedral or distorted octahedral geometry. researchgate.netwikipedia.org The Cd(II) complex, having a d¹⁰ configuration, is expectedly diamagnetic. researchgate.net These magnetic properties are determined by the interplay between the ligand field strength and the electron pairing energy. rsc.org
Table 2: Magnetic Moment Data and Inferred Geometries for Metal Complexes of this compound (L)
| Complex | Magnetic Moment (μeff, B.M.) | Number of Unpaired Electrons | Inferred Geometry | Reference |
|---|---|---|---|---|
| [Co(L)2] | 4.85 | 3 | Octahedral | researchgate.net |
| [Ni(L)2] | Diamagnetic | 0 | Square Planar | researchgate.netamazonaws.com |
| [Cu(L)2] | 1.83 | 1 | Square Planar | amazonaws.com |
| [Cd(L)2] | Diamagnetic | 0 | Tetrahedral/Octahedral | researchgate.net |
Theoretical Insights into Metal Complex Stability and Reactivity
Computational chemistry provides powerful tools for understanding the nature of metal-ligand interactions and the thermodynamic factors governing the formation and stability of complexes.
DFT Studies on Metal-Ligand Interactions and Bonding Characteristics
Density Functional Theory (DFT) has emerged as a standard computational method for investigating the electronic structure and bonding in transition metal complexes. researchgate.netsemanticscholar.org For complexes involving isonicotinohydrazide-based Schiff bases, DFT calculations are used to optimize the molecular geometries of both the free ligand and its metal complexes. dntb.gov.ua These calculations provide detailed information on bond lengths, bond angles, and dihedral angles, which can be compared with experimental data where available.
Computational Modeling of Complexation Energetics and Thermodynamics
Theoretical modeling is instrumental in quantifying the stability of metal complexes by calculating the energetics of the complexation reaction. The thermodynamics of metal complex formation can be investigated by computing key parameters such as the enthalpy of formation (ΔH), entropy of formation (ΔS), and Gibbs free energy of formation (ΔG). nih.govnih.gov
Biomolecular Interaction Studies Mechanism Focused
Investigation of Ligand-Biomolecule Binding Affinity and Specificity
DNA Interaction Studies (e.g., via Absorption, Emission, Viscosity, Thermal Denaturation methods)
A review of the scientific literature did not yield specific studies investigating the direct interaction between N'-(4-nitrobenzylidene)isonicotinohydrazide and DNA. While the broader class of isonicotinohydrazide-derived Schiff bases and particularly their metal complexes have been evaluated for DNA binding, specific data from absorption titration, fluorescence spectroscopy, or viscosity measurements for the free ligand, this compound, is not presently available. Research in this area often shows that the metal center in such complexes is crucial for mediating DNA interactions, which can occur through intercalation or groove binding. nih.govresearchgate.net
Molecular Mechanisms of DNA Cleavage by the Compound or its Complexes
There are no specific studies available in the reviewed literature that detail the molecular mechanism of DNA cleavage by this compound itself. Investigations into the DNA cleavage abilities of related compounds are typically focused on their transition metal complexes, which can facilitate DNA strand scission through oxidative or hydrolytic pathways. nih.govijpsr.com For instance, copper(II) complexes of a Schiff base formed from isonicotinohydrazide and 1-phenylindoline-2,3-dione have demonstrated the ability to cleave pUC19 plasmid DNA. nih.govresearchgate.net However, such activity is attributed to the complex as a whole and cannot be directly ascribed to the uncomplexed Schiff base ligand.
Molecular Recognition and Enzyme Binding
Exploration of Ligand Binding Pockets and Key Residues within Target Enzymes (based on computational models)
Computational studies, such as molecular docking, are pivotal in elucidating the binding of ligands to enzyme active sites. For the class of isonicotinohydrazides, a primary target of interest is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. nih.gov
Despite the extensive research on isonicotinohydrazide derivatives, specific molecular docking studies detailing the binding pose, energy, and key amino acid interactions of this compound within the active sites of InhA or the inflammatory signaling enzyme IKK-β were not found in the reviewed literature. General docking studies of related hydrazide derivatives with InhA suggest that interactions often involve the cofactor NAD+ and key residues within a hydrophobic pocket. researchgate.net However, without a specific computational model for this compound, a detailed description of its binding pocket interactions cannot be provided. Similarly, no dedicated docking studies were found for this compound with IKK-β. nih.govresearchgate.net
Interactions with Other Biological Macromolecules
The interaction of small molecules with transport proteins, such as serum albumins, is critical to their pharmacokinetic profiles. Bovine Serum Albumin (BSA) and Human Serum Albumin (HSA) are commonly used models for these studies. nih.gov Spectroscopic and computational methods are frequently employed to determine binding constants, identify binding sites, and elucidate the nature of the interaction forces for Schiff bases and related molecules. nih.govbiointerfaceresearch.comtandfonline.comtandfonline.com These interactions are often characterized by a static fluorescence quenching mechanism and involve hydrophobic and hydrogen bonding forces. tandfonline.com
However, a specific investigation into the binding affinity, thermodynamics, and conformational changes of BSA or HSA upon interaction with this compound has not been reported in the reviewed scientific literature.
Protein Binding Studies (e.g., Characterization of Interactions with Transport Proteins)
The interaction of this compound with transport proteins, particularly serum albumins, is a critical area of research to understand its pharmacokinetic profile. While specific experimental binding data for this compound with transport proteins is limited in publicly available literature, studies on structurally related isoniazid (B1672263) derivatives provide valuable insights into potential interactions.
Human serum albumin (HSA) is a major transport protein in the blood, responsible for the binding and disposition of many drugs. The binding of a drug to HSA can significantly influence its free concentration, distribution, and elimination from the body. Research on various isoniazid derivatives has demonstrated their capacity to interact with serum albumin. For instance, studies on N'-decanoylisonicotinohydrazide (INHC10) and N'-(E)-(4-phenoxybenzylidene)isonicotinohydrazide (N34) have highlighted their suitable lipophilicity and interaction with human serum albumin, which are considered promising features for antitubercular compounds. nih.gov
Computational molecular docking studies have been employed to predict the binding affinity and modes of interaction of isonicotinohydrazide derivatives with various proteins. These in silico methods can identify potential binding sites and estimate the strength of the interaction. For example, molecular docking studies of other N'-benzylidene-isonicotinohydrazide derivatives have been performed against various protein targets, suggesting potential binding interactions. However, it is crucial to note that these are predictive models and require experimental validation.
To experimentally characterize such interactions, techniques like fluorescence spectroscopy, circular dichroism (CD), and isothermal titration calorimetry (ITC) are commonly used. Fluorescence spectroscopy, for example, can be used to determine binding constants and the number of binding sites by monitoring the quenching of intrinsic protein fluorescence upon ligand binding.
While awaiting specific experimental data for this compound, the available information on related compounds suggests that it likely binds to transport proteins. The presence of the nitrobenzylidene group would influence its lipophilicity and electronic properties, which in turn would affect its binding affinity and interaction with the hydrophobic pockets of transport proteins like albumin.
Interactive Data Table: Protein Binding Parameters of Related Isoniazid Derivatives
| Compound | Protein Target | Method | Binding Constant (K_b) | Number of Binding Sites (n) | Reference |
| Isoniazid | Human Serum Albumin | Not Specified | Not Specified | Not Specified | nih.gov |
| N'-decanoylisonicotinohydrazide | Human Serum Albumin | Not Specified | Not Specified | Not Specified | nih.gov |
| N'-(E)-(4-phenoxybenzylidene)isonicotinohydrazide | Human Serum Albumin | Not Specified | Not Specified | Not Specified | nih.gov |
Note: Specific binding constants and the number of binding sites for the listed compounds were not detailed in the cited source, but their interaction was deemed suitable.
Investigation of Interactions with Cellular Components at a Molecular Level
The molecular interactions of this compound with various cellular components are fundamental to elucidating its mechanism of action. Research has primarily focused on its potential as an antimicrobial agent, suggesting interactions with key cellular macromolecules.
Interaction with DNA:
The interaction of small molecules with DNA is a significant area of study, as it can lead to the inhibition of replication and transcription, ultimately causing cell death. While direct experimental studies on the interaction of this compound with DNA are not extensively documented, research on a related compound, cupric isonicotinohydrazide (CuIIINH), provides some insights. Studies involving calf thymus DNA (CT-DNA) have shown that CuIIINH can bind to DNA and cause cleavage. nih.gov Circular dichroism (CD) and nuclear magnetic resonance (NMR) studies indicated that the binding occurs at the phosphate (B84403) oxygen of the DNA backbone. nih.gov It is plausible that this compound, as a Schiff base derivative of isoniazid, could also interact with DNA, potentially through intercalation or groove binding, although this requires experimental verification.
Interaction with Enzymes:
Isoniazid, the parent compound of this compound, is a prodrug that, upon activation by the mycobacterial enzyme KatG, forms an adduct with NAD(H). This adduct then inhibits key enzymes involved in mycolic acid synthesis, a crucial component of the mycobacterial cell wall. It is hypothesized that isonicotinohydrazide derivatives may share a similar mechanism of action, potentially inhibiting essential enzymes in target organisms. Molecular docking studies have been performed on various isonicotinohydrazide derivatives against different enzymes to predict their inhibitory potential.
Interaction with Lipid Membranes:
The ability of a compound to penetrate the cell wall and membrane of a target organism is crucial for its biological activity. Studies on isoniazid derivatives, such as N'-decanoylisonicotinohydrazide (INHC10), have shown that they can weaken the packing of acyl chains in rigid lipid gel phases, suggesting they may be able to penetrate the rigid cell wall of Mycobacterium tuberculosis. nih.gov This interaction with the lipid bilayer is a critical step for the compound to reach its intracellular targets.
Interactive Data Table: Summary of Molecular Interactions of Related Isoniazid Derivatives
| Derivative | Cellular Component | Method | Observed Effect | Reference |
| Cupric isonicotinohydrazide | Calf Thymus DNA | CD, NMR, Gel Electrophoresis | Binding to phosphate backbone, DNA cleavage | nih.gov |
| N'-decanoylisonicotinohydrazide | Lipid Bilayers | Not Specified | Weakened packing of acyl chains | nih.gov |
| N'-(E)-(4-phenoxybenzylidene)isonicotinohydrazide | Lipid Bilayers | Not Specified | Decreased membrane dipole potential | nih.gov |
Advanced Applications in Chemical Sciences
Catalytic Applications of N'-(4-nitrobenzylidene)isonicotinohydrazide and Its Metal Complexes
While the direct catalytic applications of this compound are an emerging area of research, the broader class of isonicotinohydrazide Schiff bases and their metal complexes has demonstrated significant potential as catalysts in various organic reactions. researchgate.net
Metal complexes derived from isonicotinohydrazide Schiff bases are recognized for their role in accelerating important organic transformations. researchgate.net A key area where these complexes show promise is in C-N coupling reactions, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals. For instance, copper complexes of similar substituted isonicotinohydrazides have been shown to exhibit excellent catalytic activity for the amination of aryl halides. rsc.org In these reactions, the complex facilitates the formation of a new carbon-nitrogen bond, selectively producing diphenylamine (B1679370) from aniline (B41778) and bromobenzene, for example. rsc.org
The catalytic activity is attributed to the metal center, which is made more effective by the surrounding Schiff base ligand. The ligand helps to stabilize the metal ion and modulate its electronic properties to facilitate the catalytic cycle. rsc.org While specific studies on this compound are limited, stable complexes with several transition metals, including Cu(II), Ni(II), Co(II), and Cd(II), have been synthesized and characterized. nih.govbohrium.com The formation of these stable complexes is a prerequisite for their use in catalysis, suggesting their potential to accelerate a variety of organic reactions.
The design of effective catalysts based on this compound involves the strategic selection of metal precursors and reaction conditions to synthesize stable and active complexes. rsc.org The optimization of these catalytic systems hinges on understanding the coordination between the Schiff base ligand and the metal ion. Spectroscopic techniques such as FTIR and UV-Vis are crucial for confirming the structure of the complexes. nih.govresearchgate.net Studies show that the ligand typically coordinates with the metal ion through the azomethine nitrogen atom and the carbonyl oxygen atom, forming a stable chelate structure. nih.govbohrium.com
The choice of the metal ion (e.g., Cu, Ni, Co, Ru) is a critical design parameter, as it directly influences the catalytic activity and selectivity of the complex. rsc.org Copper complexes, for example, have proven particularly effective for amination reactions. researchgate.netrsc.org Further optimization can be achieved by modifying the ligand structure; however, the synthesis of the this compound ligand itself is straightforward, typically involving the condensation of isonicotinic acid hydrazide (isoniazid) with 4-nitrobenzaldehyde (B150856). nih.govbohrium.com This ease of synthesis makes it an attractive platform for developing a diverse range of metal-based catalysts for industrial and academic purposes. researchgate.netrsc.org
Chemo-Sensors and Detection Technologies
The development of chemical sensors for the selective detection of ions is a significant area of analytical chemistry. Hydrazone-based compounds are particularly valuable in this field due to their ability to interact with specific analytes through hydrogen bonding or coordination, leading to a measurable optical response. rsc.orgresearchgate.net
While the application of this compound as a specific anion sensor is not yet extensively documented, its molecular structure contains the key functional group required for anion recognition: the hydrazone moiety (-CO-NH-N=CH-). The acidic nature of the hydrazone N-H proton allows it to act as a hydrogen-bond donor, which is the primary mechanism for sensing anionic species. rsc.orgmdpi.com
The general design of such a sensor involves this N-H binding site being electronically coupled to a chromophore (a light-absorbing group). nih.gov In the case of this compound, the entire conjugated system, including the phenyl and pyridine (B92270) rings, acts as the chromophore. When a basic anion like fluoride (B91410) (F⁻) or acetate (B1210297) (AcO⁻) approaches the sensor, it forms a hydrogen bond with the N-H proton. rsc.orgmdpi.com This interaction, which can lead to the partial or full deprotonation of the N-H group, alters the electronic distribution across the molecule. researchgate.netmdpi.com This change in electronic properties results in a shift in the UV-visible absorption spectrum, causing a visible color change ("colorimetric" sensing). nih.gov The presence of the electron-withdrawing nitro (-NO₂) group on the phenyl ring is expected to increase the acidity of the N-H proton, potentially enhancing its binding affinity and selectivity for anions. mdpi.com
Hydrazone-based chemosensors are well-regarded for their ability to selectively detect specific anions. rsc.org The interaction is often highly selective for basic anions that can form strong hydrogen bonds, such as fluoride, acetate, and phosphate (B84403). nih.gov This selectivity arises because the stability of the sensor-anion complex depends on the anion's basicity and geometry. mdpi.com
The sensitivity of these sensors can be very high, with detection limits often reaching micromolar (μM) or even nanomolar (nM) concentrations. researchgate.net The significant color change produced upon anion binding allows for "naked-eye" detection in some cases, which is highly advantageous for rapid, on-site analysis. rsc.org While specific performance data for this compound is not available, the table below summarizes the performance of other hydrazone-based systems for anion detection, illustrating the potential of this class of compounds.
| Sensor Type | Target Anion(s) | Detection Limit | Sensing Mechanism |
|---|---|---|---|
| Tris-hydrazone Compound | F⁻, AcO⁻, H₂PO₄⁻ | Not Specified | Colorimetric (Naked-Eye) |
| BODIPY-based Hydrazone | F⁻, CN⁻ | 83 nM (F⁻), 72 nM (CN⁻) | Fluorimetric (Turn-Off) |
| Phenylalanine Hydrazone | F⁻ | Micromolar Range | Fluorimetric |
| Rhodamine B-based Hydrazone | F⁻ | Not Specified | Colorimetric & Fluorimetric |
Corrosion Inhibition Mechanisms
Isonicotinohydrazide derivatives have emerged as a highly effective class of corrosion inhibitors, particularly for protecting mild steel and other alloys in aggressive acidic environments commonly found in industrial processes like acid cleaning and oil well acidizing. bohrium.comnih.govmdpi.com The efficacy of these compounds, including this compound, is rooted in their ability to adsorb onto the metal surface and form a protective barrier. researchgate.netnih.gov
The primary mechanism of corrosion inhibition is the adsorption of the inhibitor molecules onto the steel surface, which isolates the metal from the corrosive medium. nih.gov This adsorption process is complex and involves both physical interactions (physisorption) and chemical bond formation (chemisorption). bohrium.com The this compound molecule possesses several active centers that facilitate this adsorption:
Heteroatoms: The lone pair electrons on the nitrogen and oxygen atoms in the isonicotinohydrazide backbone can coordinate with the vacant d-orbitals of iron atoms on the steel surface. nih.gov
π-Electrons: The aromatic rings (both the pyridine and the nitro-substituted phenyl ring) are rich in π-electrons, which can interact with the metal surface. nih.gov
| Inhibitor Compound | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |
|---|---|---|---|
| N′-(4-hydroxy-3-methoxybenzylidene) nicotinohydrazide | Mild Steel | 1 M HCl | 97% |
| (E)-N′-(1-(4-(dimethylamino)phenyl)ethylidene) isonicotinohydrazide | N80 Steel | 15% HCl | 96% |
| N'-(5-nitro-2-hydroxybenzylidene)isonicotinohydrazide | J55 Steel | 5% HCl | 94.2% |
| N'-[(Z)-(4-bromophenyl)methylidene]pyridine-4-carbohydrazide | N80 Steel | 15% HCl | 99.28% |
Adsorption Behavior on Metal Surfaces (e.g., Mild Steel)
The adsorption of organic molecules on metal surfaces is a critical step in many industrial processes, most notably in the prevention of corrosion. Isonicotinohydrazide derivatives have been identified as effective corrosion inhibitors for metals like mild steel, particularly in acidic environments. The efficacy of these inhibitors is fundamentally linked to their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.
The adsorption process of this compound and related compounds on a mild steel surface involves the interaction of the molecule's electron-rich centers with the metal's d-orbitals. These centers include heteroatoms (Nitrogen and Oxygen), the azomethine group (-C=N-), and the π-electrons from the aromatic rings. The presence of these functional groups facilitates the displacement of water molecules from the steel surface and the subsequent formation of a stable, adsorbed inhibitor film.
The adsorption of these Schiff bases typically follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface. This model suggests that the inhibitor molecules adsorb at specific, fixed sites on the surface, and there are no interactions between the adsorbed molecules. The strength and nature of this adsorption can be characterized as a combination of physical adsorption (physisorption), involving electrostatic interactions, and chemical adsorption (chemisorption), involving charge sharing or transfer between the inhibitor molecules and the metal surface. The negative value of the Gibbs free energy of adsorption (ΔG°ads), calculated from experimental data, indicates a spontaneous adsorption process.
Electrochemical and Gravimetric Analysis of Inhibition Processes
The performance of this compound and its analogues as corrosion inhibitors is quantified using various techniques, primarily gravimetric and electrochemical methods.
Gravimetric Analysis: The weight loss method is a straightforward technique to determine the corrosion rate and the inhibitor's efficiency. j-cst.org Mild steel coupons are weighed before and after immersion in a corrosive solution (e.g., 1 M HCl) with and without the inhibitor. j-cst.org The inhibition efficiency (IE%) is calculated from the reduction in weight loss. Studies on related isonicotinohydrazide derivatives show that the inhibition efficiency increases with the inhibitor concentration, reaching high values (often exceeding 90%) at optimal concentrations. mdpi.comdntb.gov.ua This is attributed to greater surface coverage by the adsorbed inhibitor molecules. nih.gov
Electrochemical Analysis: Electrochemical techniques like Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS) provide detailed insights into the inhibition mechanism. nih.govntnu.edu
Potentiodynamic Polarization (PDP): PDP studies reveal how the inhibitor affects both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. For isonicotinohydrazide derivatives, it is often observed that both anodic and cathodic current densities are reduced, indicating that the compound acts as a mixed-type inhibitor. mdpi.com This means it suppresses both reactions, rather than just one.
Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the properties of the inhibitor film at the metal-solution interface. The data is often presented as Nyquist plots. In the presence of an effective inhibitor, the charge transfer resistance (Rct) increases significantly, while the double-layer capacitance (Cdl) decreases. The increase in Rct signifies a slowing of the corrosion reaction, while the decrease in Cdl is due to the formation of a protective layer with a lower dielectric constant than water. researchgate.net
Below are representative data tables, based on findings for closely related isonicotinohydrazide derivatives, illustrating the typical performance of these compounds as corrosion inhibitors for mild steel in 1 M HCl.
Table 1: Gravimetric Analysis Data for a Representative Isonicotinohydrazide Inhibitor
| Inhibitor Conc. (mM) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
|---|---|---|
| 0 (Blank) | 5.37 | - |
| 0.1 | 1.29 | 76.0 |
| 0.2 | 0.75 | 86.0 |
| 0.5 | 0.43 | 92.0 |
| 1.0 | 0.38 | 92.9 |
Data is illustrative and based on typical results for this class of compounds.
Table 2: Electrochemical Parameters for a Representative Isonicotinohydrazide Inhibitor
| Inhibitor Conc. (mM) | Rct (Ω cm²) | Cdl (μF cm⁻²) | Inhibition Efficiency (IE%) |
|---|---|---|---|
| 0 (Blank) | 77 | 150 | - |
| 0.1 | 202 | 85 | 61.9 |
| 0.2 | 342 | 62 | 77.5 |
| 0.5 | 517 | 45 | 85.1 |
| 1.0 | 650 | 38 | 88.2 |
Data is illustrative and based on typical results for this class of compounds. researchgate.net
Supramolecular Assemblies and Material Science Potential
The structural features of this compound make it an excellent candidate for the construction of more complex chemical systems and functional materials.
Formation of Inclusion Complexes (e.g., with Cyclodextrins)
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. oatext.com This structure allows them to encapsulate other "guest" molecules, or parts of them, that are hydrophobic, forming what is known as an inclusion complex. oatext.com This encapsulation can alter the physicochemical properties of the guest molecule, such as its solubility or stability.
The this compound molecule possesses a hydrophobic 4-nitrobenzylidene moiety, which is a suitable candidate for inclusion within a cyclodextrin (B1172386) cavity, such as that of β-cyclodextrin. The formation of such a complex would be driven by hydrophobic interactions and van der Waals forces between the nitrobenzene (B124822) part of the molecule and the nonpolar interior of the cyclodextrin. nih.gov Evidence for the formation of these complexes is typically obtained through techniques like NMR spectroscopy, where changes in the chemical shifts of the protons of both the host (cyclodextrin) and guest (the Schiff base) molecules indicate their interaction and the formation of the complex. mdpi.com
Principles of Self-Assembly and Formation of Ordered Architectures
Self-assembly is the spontaneous organization of individual components into ordered structures. The this compound molecule contains several functional groups capable of participating in non-covalent interactions, such as hydrogen bonding (via the amide N-H group), π-π stacking (via the aromatic rings), and dipole-dipole interactions. These interactions can guide the molecules to self-assemble into well-defined supramolecular architectures.
Furthermore, the Schiff base can act as a ligand, coordinating with metal ions through its nitrogen and oxygen donor atoms. acs.org This coordination leads to the formation of metal-organic complexes. These complexes can then serve as building blocks for larger, ordered structures, such as one-, two-, or three-dimensional coordination polymers or metal-organic frameworks (MOFs). nih.gov The final architecture is dictated by the coordination geometry of the metal ion and the specific interaction sites on the ligand.
Exploration of Potential in Functional Material Design
The unique properties of this compound and its derivatives open up possibilities for the design of novel functional materials.
Corrosion-Resistant Coatings: Its demonstrated ability to inhibit corrosion makes it a candidate for incorporation into protective coatings for metals.
Sensors: The coordination of the Schiff base with specific metal ions can lead to changes in its optical or electrochemical properties. This behavior can be exploited to develop chemical sensors for the detection of particular metal ions. nih.gov
Controlled Release Systems: The formation of inclusion complexes with cyclodextrins could be used to create systems for the controlled release of the Schiff base or other encapsulated molecules.
Catalysis: Schiff base metal complexes are widely studied for their catalytic activity in various organic reactions. The specific complex formed with this compound could be investigated for potential catalytic applications. nih.gov
Optoelectronic Materials: The combination of conjugated aromatic systems and metal centers in its complexes can give rise to interesting photophysical properties, suggesting potential use in applications like organic light-emitting diodes (OLEDs) or dye-sensitized solar cells. researchgate.net
The versatility of this compound, from surface protection to the formation of intricate supramolecular structures, underscores its potential as a valuable component in the development of advanced materials.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Methodologies
Future research will likely focus on developing more sustainable and efficient methods for synthesizing N'-(4-nitrobenzylidene)isonicotinohydrazide and its derivatives. While the traditional condensation reaction between isoniazid (B1672263) and 4-nitrobenzaldehyde (B150856) is effective, novel approaches could offer significant advantages. researchgate.net
| Synthesis Method | Potential Advantages |
| Green Catalysis | Environmentally friendly, high yields, short reaction times. researchgate.net |
| Mechanochemistry | Solvent-free, reduced waste, energy efficient. |
| One-Pot Reactions | Increased efficiency, reduced purification steps. mdpi.comnih.gov |
| Mild Catalysis | Less harsh reaction conditions, improved sustainability. mdpi.com |
Advanced Spectroscopic and Structural Probes for Dynamic Processes
A deeper understanding of the dynamic behavior of this compound in different environments is crucial for its application. Future studies are expected to employ advanced spectroscopic techniques to probe these dynamics. Time-resolved spectroscopy, for instance, can provide insights into the excited-state dynamics and photoisomerization processes of the hydrazone moiety. nsf.gov
Two-dimensional NMR techniques, such as COSY and HSQC, will continue to be vital for elucidating the complex structures of novel derivatives and their metal complexes. nih.gov The application of techniques like Förster Resonance Energy Transfer (FRET) in fluorescently labeled analogues could allow for the real-time monitoring of binding events and conformational changes in biological systems. Furthermore, single-crystal X-ray diffraction will remain a cornerstone for determining the precise three-dimensional structures of new compounds and their metal complexes, providing invaluable data for computational modeling and structure-activity relationship studies. acs.org
Integration of Multi-Scale Computational Approaches for Complex Systems
Computational chemistry is set to play an increasingly integral role in predicting and understanding the properties of this compound and its derivatives. Density Functional Theory (DFT) calculations are already being used to investigate molecular geometries, vibrational frequencies, and electronic properties, and their application will likely expand to more complex systems. nih.govmdpi.com
Future research will likely involve the integration of multi-scale computational approaches. For example, combining quantum mechanics (QM) methods for the reactive core with molecular mechanics (MM) for the surrounding environment (QM/MM) will enable the study of enzymatic reactions and interactions with large biomolecules. Molecular dynamics (MD) simulations will be crucial for exploring the conformational landscape of the molecule and its complexes, as well as for predicting their binding affinities and modes of interaction with biological targets. acs.org These computational tools will be instrumental in the rational design of new derivatives with enhanced properties. nih.govresearchgate.net
Exploration of New Coordination Chemistry Principles and Novel Metal Complexes
The coordination chemistry of this compound is a fertile ground for future exploration. While its coordination via the azomethine nitrogen and carbonyl oxygen is well-established, the potential for unconventional coordination modes remains to be fully investigated. researchgate.net The synthesis and characterization of polynuclear and heterometallic complexes could lead to materials with novel magnetic, electronic, and catalytic properties. rsc.org
Furthermore, the exploration of metal complexes with varying geometries and coordination numbers will be a key area of research. arabjchem.org The self-assembly of these complexes into metallo-supramolecular architectures, such as metallogrids and cages, could open up new applications in areas like molecular recognition and catalysis. rsc.org The study of the redox behavior of these metal complexes will also be important, particularly for applications in electrocatalysis and sensing. nih.gov
Rational Design of Ligands for Highly Specific Biomolecular Interactions
The development of this compound derivatives with high specificity for particular biological targets is a major goal for future research. Structure-based drug design will be a key strategy, utilizing computational docking and molecular dynamics simulations to predict and optimize interactions with target proteins. nih.govdaneshyari.com
By modifying the peripheral substituents on the aromatic rings, it is possible to fine-tune the lipophilicity, electronic properties, and steric profile of the ligand to enhance its binding affinity and selectivity. For example, the introduction of specific functional groups could enable the formation of targeted covalent inhibitors or probes for bioimaging applications. The design of ligands that can simultaneously bind to multiple sites on a target protein or interact with allosteric pockets could lead to the development of highly potent and specific therapeutic agents. nih.gov
Expansion into Diverse Catalytic Systems and Sustainable Chemical Processes
The catalytic potential of metal complexes of this compound is a largely untapped area of research. Future work could explore their application in a wide range of organic transformations, including oxidation, reduction, and cross-coupling reactions. nih.gov The development of catalysts based on earth-abundant and non-toxic metals is a particularly important goal for sustainable chemistry.
One exciting avenue is the incorporation of these complexes into porous materials such as covalent organic frameworks (COFs). rsc.orgacs.org These materials could serve as highly active and recyclable heterogeneous catalysts for various chemical processes. Furthermore, the use of these complexes as electrocatalysts, for example in the hydrogen evolution reaction, represents a promising direction for the development of clean energy technologies. nih.gov The versatility of the hydrazone scaffold provides ample opportunities for the design of catalysts with tailored activity and selectivity for specific applications. scite.aiscispace.comresearchgate.netresearchgate.net
Engineering Novel Supramolecular Architectures and Their Chemical Utility
The ability of this compound to participate in hydrogen bonding and other non-covalent interactions makes it an excellent building block for the construction of novel supramolecular architectures. researchgate.net Future research will likely focus on the design and synthesis of self-assembling systems based on this scaffold, leading to the formation of gels, liquid crystals, and other functional materials. rsc.org
The incorporation of photoresponsive or chemoresponsive moieties into the molecular structure could enable the development of "smart" materials that can change their properties in response to external stimuli. nsf.gov The use of these molecules in the construction of dynamic combinatorial libraries could also lead to the discovery of new receptors and sensors for specific analytes. rsc.org The rich supramolecular chemistry of hydrazones offers a vast and largely unexplored landscape for the creation of new materials with tailored properties and functions. bohrium.com
Interdisciplinary Research Opportunities at the Interface of Chemistry and Life Sciences
The chemical compound this compound stands as a significant molecule at the crossroads of chemistry and the life sciences. Its versatile structure, derived from the well-known antitubercular agent isoniazid, provides a rich scaffold for chemical modification and exploration of diverse biological activities. unn.edu.ng This intersection creates a fertile ground for interdisciplinary research, blending the principles of synthetic chemistry with the intricate mechanisms of biology to address pressing challenges in medicine and agriculture.
The inherent biological potential of isonicotinohydrazide derivatives has spurred extensive research into their synthesis and subsequent evaluation against a spectrum of pathological agents. unn.edu.ngbrieflands.com The core of this interdisciplinary approach lies in the rational design and synthesis of novel derivatives and their metal complexes, followed by rigorous biological screening to elucidate their therapeutic and functional properties.
One of the most prominent areas of investigation is in the realm of medicinal chemistry , where this compound and its analogs are explored for their potential as antimicrobial, antifungal, antitubercular, and anticancer agents. brieflands.comresearchgate.netnih.gov Chemists synthesize these compounds, often through straightforward condensation reactions, and then collaborate with biologists to test their efficacy against various cell lines and pathogens. researchgate.netnih.gov The formation of Schiff bases from isoniazid is a common strategy to generate new potential drugs. unn.edu.ng
The introduction of a nitro group on the benzylidene moiety is a key chemical feature that can influence the electronic properties and, consequently, the biological activity of the molecule. Structure-activity relationship (SAR) studies are a cornerstone of this interdisciplinary work, where chemists systematically alter the chemical structure and biologists assess the impact of these changes on biological function. mdpi.comnih.gov For instance, the lipophilicity of derivatives has been identified as a crucial factor influencing their antimycobacterial activity. mdpi.com
Furthermore, the coordination chemistry of this compound offers another exciting avenue for interdisciplinary research. The formation of metal complexes with transition metals such as copper(II), nickel(II), and cobalt(II) has been shown to enhance the biological activity of the parent ligand. researchgate.netsdiarticle3.comsdiarticle3.com This synergy between inorganic chemistry and biology allows for the development of novel metallodrugs with potentially improved therapeutic indices. The characterization of these complexes using various spectroscopic and analytical techniques is a purely chemical endeavor, but the evaluation of their biological effects, such as cytotoxicity and antibacterial efficacy, requires the expertise of life scientists. researchgate.net
The exploration of the mechanism of action of these compounds is another area ripe for interdisciplinary collaboration. While chemists can propose potential mechanisms based on the compound's structure and reactivity, biologists and biochemists are needed to validate these hypotheses through techniques such as enzyme inhibition assays and molecular docking studies. nih.gov For example, some nicotinohydrazide derivatives have been found to act as succinate (B1194679) dehydrogenase (SDH) inhibitors, a mechanism elucidated through a combination of computational modeling and experimental biology. nih.gov
In the field of agrochemicals , derivatives of nicotinohydrazide are being investigated as potential fungicides to protect crops from devastating plant diseases. nih.gov This research requires collaboration between synthetic chemists who can create novel compounds and plant pathologists who can evaluate their efficacy against various fungal strains in both laboratory and field settings.
The following interactive data tables showcase detailed research findings on this compound and related compounds, highlighting the interplay between their chemical structures and biological activities.
| Compound Name | Modification | Target Organism/Cell Line | Observed Activity |
| This compound | Parent Compound | Various bacteria and cancer cell lines | Serves as a lead compound for further modification. |
| Nickel(II) complex of this compound | Metal Complexation | Brine shrimp | Highest cytotoxicity compared to Cu(II) and Co(II) complexes. researchgate.net |
| Copper(II) complex of this compound | Metal Complexation | Various bacteria | Enhanced antibacterial efficacy. researchgate.net |
| N'-(4-methoxybenzylidene)isonicotinohydrazide | Substitution on benzylidene ring | Escherichia coli, Bacillus cereus | Moderate antimicrobial activity. sdiarticle3.com |
| N'-(3-ethoxy-2-hydroxybenzylidene)isonicotinohydrazide | Substitution on benzylidene ring | Mycobacterium tuberculosis (H37RV) | Good biological activity. brieflands.com |
| N'-(4-isopropylbenzylidene)isonicotinohydrazide | Substitution on benzylidene ring | Not specified in abstract | Potential tuberculostatic activity. nih.gov |
| Compound Class | General Structure | Key Research Findings |
| Nicotinohydrazide Derivatives | R-CO-NH-N=CH-Ar | Broad-spectrum fungicidal activity, with some derivatives showing outstanding inhibitory activity against Rhizoctonia solani. nih.gov |
| Isonicotinohydrazide Schiff Bases | Pyridine-CO-NH-N=CH-R | Formation of stable metal complexes with enhanced antimicrobial properties. unn.edu.ng |
| 6-Aryl-2-methylnicotinohydrazides | Modified Nicotinohydrazide Core | Isatin hydrazides showed remarkable activity against M. tuberculosis, with lipophilicity being a key factor. mdpi.com |
| N4-substituted Isonicotinohydrazides | Isonicotinohydrazide with various aldehyde condensates | Antitumor activity against K562 (human chronic myeloid leukemia) and Jurkat (human T lymphocyte carcinoma) cell lines. nih.govnih.gov |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing N'-(4-nitrobenzylidene)isonicotinohydrazide?
- Methodology : The compound is synthesized via condensation of isonicotinohydrazide with 4-nitrobenzaldehyde under reflux in ethanol or methanol. Reaction conditions (e.g., 5–12 hours at 60–80°C) are optimized to achieve yields >75%. Characterization involves IR (C=N stretch ~1600 cm⁻¹), ¹H/¹³C NMR (imine proton at δ 8.3–8.5 ppm), and single-crystal X-ray diffraction for structural confirmation .
- Data Example :
| Characterization Method | Key Observations |
|---|---|
| IR | C=N peak at 1598 cm⁻¹ |
| ¹H NMR (DMSO-d₆) | Imine proton at δ 8.42 ppm |
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : IR identifies the hydrazone C=N bond. NMR confirms proton environments (e.g., aromatic protons and the imine proton). Mass spectrometry (MS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 298). X-ray crystallography resolves bond lengths (e.g., C=N ~1.28 Å) and crystal packing .
Q. How is the purity of the synthesized compound assessed?
- Methodology : Combustion analysis (CHN) confirms elemental composition (e.g., C: 52.3%, H: 3.4%, N: 23.5%). High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures ≥95% purity. Thermal gravimetric analysis (TGA) monitors decomposition temperatures (~250°C) .
Advanced Research Questions
Q. What computational methods validate experimental structural data for this compound?
- Methodology : Density Functional Theory (DFT) at B3LYP/6-311G** level calculates bond lengths, angles, and vibrational frequencies. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding, π-π stacking). Compare computed vs. experimental XRD data for validation .
- Data Example :
| Parameter | XRD (Å) | DFT (Å) |
|---|---|---|
| C=N bond length | 1.284 | 1.291 |
| N–N bond length | 1.372 | 1.368 |
Q. How do electron-withdrawing substituents (e.g., nitro groups) influence biological activity?
- Methodology : Synthesize analogs with varying substituents (e.g., -NO₂, -Cl) and evaluate antibacterial activity via MIC assays. Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like Mycobacterium tuberculosis InhA enzyme (PDB: 2X23). QSAR models correlate substituent effects with activity .
Q. What challenges arise in solving crystal structures of hydrazone derivatives?
- Methodology : Use SHELXL for refinement, addressing issues like twinning or disorder. For ambiguous phases, employ SHELXD/SHELXE pipelines. Validate with R-factor (<5%) and residual electron density maps. Software like ORTEP-3 visualizes thermal ellipsoids .
Q. How is corrosion inhibition efficiency evaluated for this compound on metal surfaces?
- Methodology : Perform electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization (PDP) in 1 M HCl. Calculate inhibition efficiency (%IE) using:
SEM/EDS confirms surface adsorption .
- Data Example :
| Method | % Inhibition Efficiency |
|---|---|
| EIS | 92% |
| PDP | 88% |
Q. What safety protocols are critical during synthesis?
- Methodology : Use fume hoods for handling volatile solvents (e.g., ethanol, acetone). Neutralize acidic waste (e.g., HCl from FeCl₃ complexes) with NaHCO₃. MSDS guidelines apply for hydrazine derivatives due to potential toxicity .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported biological activities of similar hydrazones?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
